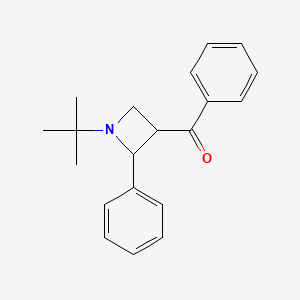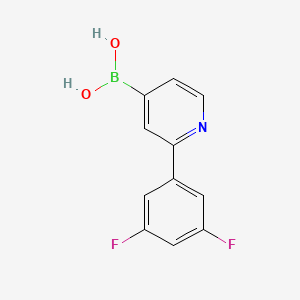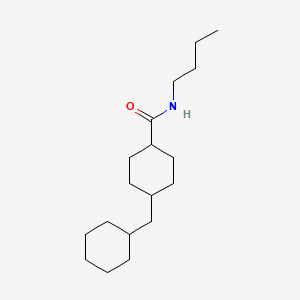
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- is an organic compound with a complex structure. It belongs to the class of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its cyclohexane ring and the presence of a butyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- typically involves the reaction of cyclohexanecarboxylic acid with an amine. The process can be carried out under various conditions, including:
Amidation Reaction: Cyclohexanecarboxylic acid reacts with butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Catalytic Hydrogenation: The compound can also be synthesized by hydrogenating a precursor compound in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- may involve large-scale amidation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Nucleophiles: Various nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions include cyclohexanecarboxylic acid, cyclohexylamine, and substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxamide: A simpler analog without the butyl group.
Cyclohexylcarboxamide: Another related compound with a similar structure.
Hexahydrobenzamide: A compound with a similar cyclohexane ring but different substituents.
Uniqueness
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexane ring, a butyl group, and an amide linkage makes it a versatile compound with diverse applications.
Propiedades
Número CAS |
101564-21-0 |
|---|---|
Fórmula molecular |
C18H33NO |
Peso molecular |
279.5 g/mol |
Nombre IUPAC |
N-butyl-4-(cyclohexylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H33NO/c1-2-3-13-19-18(20)17-11-9-16(10-12-17)14-15-7-5-4-6-8-15/h15-17H,2-14H2,1H3,(H,19,20) |
Clave InChI |
QXXLUPWSUAZMPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1CCC(CC1)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



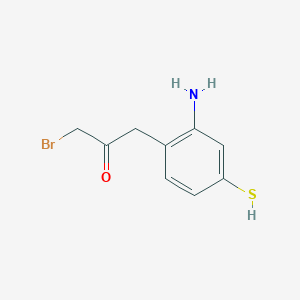
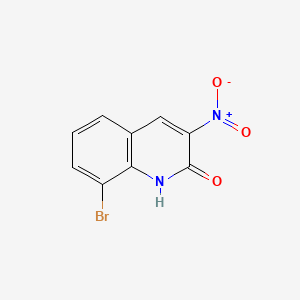
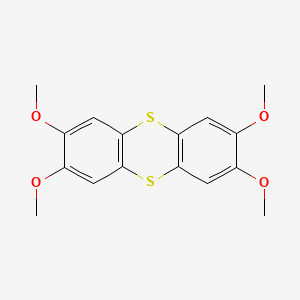


![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)




